molecular formula C14H12N2O2S B2418548 2-Cinnamamidothiophene-3-carboxamide CAS No. 1308685-78-0

2-Cinnamamidothiophene-3-carboxamide

Cat. No. B2418548
CAS RN: 1308685-78-0
M. Wt: 272.32
InChI Key: CLUSFDKWTZDWSV-VOTSOKGWSA-N
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Description

2-Cinnamamidothiophene-3-carboxamide is a chemical compound with the molecular formula C14H12N2O2S and a molecular weight of 272.32 . It has gained increasing interest in recent years due to its potential applications in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of 2-Cinnamamidothiophene-3-carboxamide is characterized by the presence of a thiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom . The cinnamamide moiety is attached to the thiophene ring, contributing to the compound’s unique properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Receptor Ligands : A study by Guillon et al. (2002) describes the synthesis of trans,trans-1-phenyl-3-pyrrol-1-ylindan-2-carboxamide derivatives, starting from cinnamic acid. These compounds exhibit selective binding to NK-2 receptors, highlighting their potential in receptor ligand development (Guillon et al., 2002).

  • Recyclization Reactions : Kovalenko et al. (2006) explored the interaction between 2-iminocoumarin-3-carboxamides and 2-aminothiophene-3-carboxamides, leading to the synthesis of 2-(coumarin-3-yl)thieno[2,3-d]pyrimidin-4-ones. This study adds to the understanding of recyclization reactions in organic chemistry (Kovalenko, Vlasov, & Chernykh, 2006).

Biomedical Applications

  • Antitumor Activity : Stevens et al. (1984) investigated the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3 H)-one, a novel broad-spectrum antitumor agent. This compound may act as a prodrug modification of acyclic triazene, showing potential in leukemia treatment (Stevens et al., 1984).

  • Halogenation of Carboxylic Acids : Yamada et al. (1985) found that several unsaturated carboxylic acids, including cinnamic acid derivatives, can be halogenated using chloroperoxidase. This enzymatic process offers insights into substrate specificity and stereoselectivity, which could be relevant in pharmaceutical synthesis (Yamada, Itoh, & Izumi, 1985).

  • Anticonvulsant Activity : Kunda et al. (2013) conducted a study on Schiff bases of 2-aminothiophenes, examining their anticonvulsant activity. The findings suggest potential applications in treating seizure disorders (Kunda, Rao, Mukkanti, Induri, & Reddy, 2013).

  • Amyloid-Beta Aggregation Inhibitors : Ge et al. (2020) synthesized quinoline/cinnamic acid hybrids and evaluated them against amyloid-beta aggregation, showing potential in Alzheimer's disease research (Ge et al., 2020).

properties

IUPAC Name

2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c15-13(18)11-8-9-19-14(11)16-12(17)7-6-10-4-2-1-3-5-10/h1-9H,(H2,15,18)(H,16,17)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUSFDKWTZDWSV-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=C(C=CS2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CS2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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